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Compound of Interest

Compound Name: Riparin

Cat. No.: B1680646 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Riparin III, a naturally occurring alkamide isolated from Aniba riparia, has garnered significant

attention within the scientific community for its promising pharmacological properties. Primarily

recognized for its anxiolytic and antidepressant effects, Riparin III is emerging as a compelling

candidate for further investigation in the development of novel therapeutics for neurological and

psychiatric disorders. This technical guide provides a comprehensive overview of the chemical

structure, physicochemical properties, a detailed synthesis protocol, and an in-depth analysis

of the molecular signaling pathways modulated by Riparin III. The information presented

herein is intended to serve as a valuable resource for researchers and professionals engaged

in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties
Riparin III, systematically named 2,6-dihydroxy-N-(4-methoxyphenethyl)benzamide, is a

member of the riparin class of compounds, which are characterized by a benzamide scaffold.

The presence of hydroxyl and methoxy functional groups contributes to its unique chemical and

biological properties.

Table 1: Physicochemical and Identification Data for Riparin III
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Property Value Reference

IUPAC Name
2,6-dihydroxy-N-(4-

methoxyphenethyl)benzamide
[1]

Synonyms
Riparin, (O-methyl)-N-2,6-

dihydroxybenzoyl-tyramine
[1][2]

Molecular Formula C₁₆H₁₇NO₄ [1]

Molecular Weight 287.31 g/mol [1]

CAS Number 112356-54-4 [1]

Appearance Solid powder [1]

Solubility Soluble in DMSO [3]

Storage Condition
Dry, dark, at 0-4 °C for short

term; -20 °C for long term
[1]

Experimental Protocols: Synthesis of Riparin III
The synthesis of Riparin III is achieved through an amide coupling reaction between 2,6-

dihydroxybenzoic acid and 4-methoxyphenethylamine. The following protocol outlines a

general procedure for this synthesis.

Materials:

2,6-Dihydroxybenzoic acid

4-Methoxyphenethylamine

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

1-Hydroxybenzotriazole (HOBt)

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Hydrochloric acid (HCl), 1M solution

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), dissolve 2,6-dihydroxybenzoic acid (1 equivalent) and HOBt (1.1

equivalents) in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath.

Addition of Coupling Agent: To the cooled solution, add DCC (1.1 equivalents) portion-wise

while stirring. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the

reaction to stir at 0 °C for 30 minutes.

Amine Addition: In a separate flask, dissolve 4-methoxyphenethylamine (1 equivalent) and a

base such as TEA or DIPEA (1.2 equivalents) in anhydrous DCM or DMF. Add this solution

dropwise to the activated carboxylic acid mixture at 0 °C.

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for

12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography

(TLC).

Work-up:

Filter the reaction mixture to remove the precipitated DCU.

Wash the filtrate sequentially with 1M HCl solution, saturated sodium bicarbonate solution,

and brine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure to obtain the crude product.

Purification: Purify the crude product by silica gel column chromatography using an

appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure

Riparin III.

Characterization: Confirm the identity and purity of the synthesized Riparin III using

techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS).

Spectral Data
The structural elucidation of Riparin III is confirmed by the following spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific, detailed spectra from a single, citable source are not readily available in the

public domain, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be

predicted based on the structure and data from similar compounds.

¹H NMR: Expected signals would include aromatic protons from both the dihydroxybenzoyl

and the methoxyphenethyl moieties, a singlet for the methoxy group protons, and triplets for

the ethyl chain protons. The amide proton would likely appear as a triplet, and the hydroxyl

protons as broad singlets.

¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the

amide, aromatic carbons, the methoxy carbon, and the aliphatic carbons of the ethyl chain.

Mass Spectrometry (MS):

The mass spectrum of Riparin III would be expected to show a molecular ion peak [M+H]⁺ at

m/z 288.32, corresponding to its molecular weight of 287.31 g/mol . Fragmentation patterns

would likely involve cleavage of the amide bond and loss of the methoxyphenethyl group.

Biological Activity and Signaling Pathways
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Riparin III exhibits significant antidepressant and anxiolytic effects, which are believed to be

mediated through the modulation of multiple signaling pathways in the central nervous system.

[1][2]

Modulation of Monoaminergic Systems
Studies have indicated that the antidepressant-like effects of Riparin III involve interactions

with the serotonergic, noradrenergic, and dopaminergic systems.[2] It is suggested to modulate

α1 and α2 noradrenergic receptors, the D2 dopaminergic receptor, and the serotonin system.[2]

This multi-target engagement on key neurotransmitter systems is a hallmark of many effective

antidepressant and anxiolytic drugs.

Neurotrophic and Antioxidant Pathways
Beyond its effects on monoamines, Riparin III has been shown to reverse reductions in Brain-

Derived Neurotrophic Factor (BDNF) levels, suggesting a role in promoting neurogenesis.[2]

The BDNF signaling cascade, involving CREB (cAMP response element-binding protein), is

crucial for neuronal survival and plasticity. Furthermore, Riparin III demonstrates antioxidant

properties, which may contribute to its neuroprotective effects by mitigating oxidative stress, a

factor implicated in the pathophysiology of depression and anxiety.[2]

Logical Diagram of Riparin III's Proposed Mechanism of Action

The following diagram illustrates the hypothesized signaling pathways influenced by Riparin III,

leading to its antidepressant and anxiolytic effects.

Riparin III
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Antioxidant Pathways

Increased Synaptic Plasticity
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Click to download full resolution via product page

Caption: Proposed mechanism of Riparin III's action.

Conclusion
Riparin III is a promising natural product with a well-defined chemical structure and significant

antidepressant and anxiolytic properties. Its multifaceted mechanism of action, involving the

modulation of monoaminergic systems, enhancement of neurotrophic pathways, and

antioxidant effects, makes it a compelling subject for further research and development. This

guide provides foundational information to support ongoing and future investigations into the

therapeutic potential of Riparin III. Further studies are warranted to fully elucidate its

pharmacological profile, establish a comprehensive safety profile, and optimize its potential for

clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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